molecular formula C11H13ClO B1582357 4-Chloro-4'-methylbutyrophenone CAS No. 38425-26-2

4-Chloro-4'-methylbutyrophenone

Cat. No. B1582357
CAS RN: 38425-26-2
M. Wt: 196.67 g/mol
InChI Key: FUHGFUBJUUFMSF-UHFFFAOYSA-N
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Description

4-Chloro-4’-methylbutyrophenone is a chemical compound with the linear formula C11H13ClO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of 4-Chloro-4’-methylbutyrophenone is C11H13ClO . It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da .


Physical And Chemical Properties Analysis

4-Chloro-4’-methylbutyrophenone has a density of 1.1±0.1 g/cm3 . Its boiling point is 309.7±25.0 °C at 760 mmHg . The compound has a molar refractivity of 55.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Analytical Chemistry and Substance Characterization

4-Chloro-4'-methylbutyrophenone and related compounds have been the subject of analytical chemistry studies. For example, a study by Armenta et al. (2019) identified and characterized 3',4'-methylenedioxy-2,2-dibromobutyrophenone, a precursor in the synthesis of synthetic cathinones, using various high-performance analytical techniques. This research highlights the importance of advanced analytical methods in identifying and characterizing chemical substances, particularly in the field of forensic science and drug analysis (Armenta, Gil, Ventura, & Esteve-Turrillas, 2019).

Environmental Chemistry and Pollution Treatment

In the field of environmental chemistry, compounds related to 4-Chloro-4'-methylbutyrophenone have been studied for their role in pollution treatment. Qiao et al. (2021) investigated the electrochemical degradation of 4-chlorophenol, a compound structurally similar to 4-Chloro-4'-methylbutyrophenone. The study focused on the effects of various operating parameters on degradation efficiency, contributing to the understanding of how these compounds can be effectively removed from the environment (Qiao, Singh, Lo, Jin, Yu, & Wang, 2021).

Biotechnology and Biosynthesis

Research in biotechnology has explored the biosynthesis of compounds structurally related to 4-Chloro-4'-methylbutyrophenone. Zhou et al. (2016) achieved the biosynthesis of phlorisovalerophenone, a key intermediate in the synthesis of humulone, in Escherichia coli from glucose. This study is significant for its implications in using microorganisms to produce economically important natural products, demonstrating the potential of microbial cell factories in synthesizing complex chemical compounds (Zhou, Zhuang, Bai, Bi, Liu, & Ma, 2016).

Material Science and Extraction Techniques

In material science, research has been conducted on the extraction of metals using compounds related to 4-Chloro-4'-methylbutyrophenone. Toure et al. (2018) studied the extraction of tantalum and niobium using 4-methylacetophenone, demonstrating the potential of using organic compounds in the selective recovery of valuable metals from waste solutions (Toure, Arrachart, Duhamet, & Pellet-Rostaing, 2018).

Safety And Hazards

4-Chloro-4’-methylbutyrophenone may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation .

properties

IUPAC Name

4-chloro-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGFUBJUUFMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191757
Record name 4-Chloro-4'-methylbutyrophenone
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-methylbutyrophenone

CAS RN

38425-26-2
Record name 4-Chloro-1-(4-methylphenyl)-1-butanone
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 38425-26-2
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Record name 4-Chloro-4'-methylbutyrophenone
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Record name 4-chloro-4'-methylbutyrophenone
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Synthesis routes and methods I

Procedure details

Suspend anhydrous AlC13 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L, 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Quantity
165.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

suspended anhydrous AlCl3 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L. 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Name
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
165.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
95%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

53 ml of toluene and 70.5 g of 4-chlorobutyryl chloride are dissolved in 100 ml of dichloromethane, and the solution is added at 10° C. to a suspension of 74 g of aluminium chloride in 200 ml of dichloromethane. The temperature is then allowed to rise for a quarter of an hour and the mixture is treated with ice-cold water. The organic phase is dried over magnesium sulphate and evaporated under vacuum to give 96.9 g of 4'-methyl-4-chlorobutyrophenone in the form of an oil, which is used without further purification for the next step.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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